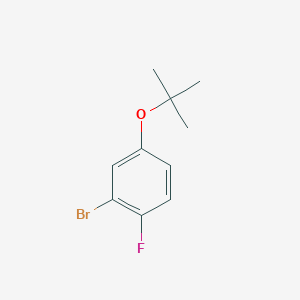

2-Bromo-4-(tert-butoxy)-1-fluorobenzene

描述

BenchChem offers high-quality 2-Bromo-4-(tert-butoxy)-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(tert-butoxy)-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C10H12BrFO |

|---|---|

分子量 |

247.10 g/mol |

IUPAC 名称 |

2-bromo-1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C10H12BrFO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |

InChI 键 |

LQYLCKVAFADRFT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC1=CC(=C(C=C1)F)Br |

产品来源 |

United States |

Structural Properties and Synthetic Utility of 2-Bromo-4-(tert-butoxy)-1-fluorobenzene: A Technical Guide

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the selection of highly functionalized building blocks dictates the efficiency, scalability, and functional group tolerance of a synthetic route. 2-Bromo-4-(tert-butoxy)-1-fluorobenzene (CAS: 1369775-04-1) has emerged as a privileged scaffold[1][2]. By combining an inductively withdrawing fluorine atom, a cross-coupling-ready bromine atom, and an acid-labile tert-butoxy protected phenol, this molecule offers orthogonal reactivity that solves critical bottleneck issues in multi-step API (Active Pharmaceutical Ingredient) synthesis.

This whitepaper provides an in-depth analysis of its structural properties, the mechanistic rationale behind its application, and field-proven, self-validating protocols for its utilization.

Core Structural Properties & Logical Relationships

The utility of 2-Bromo-4-(tert-butoxy)-1-fluorobenzene is rooted in the distinct electronic and steric contributions of its three substituents. Understanding this triad is essential for predicting regioselectivity and designing synthetic pathways.

-

1-Fluoro Substituent: Acts as a strong electron-withdrawing group via induction, lowering the electron density of the aromatic ring. While fluoride is a poor leaving group for aryne formation[3], it serves as an excellent bioisostere for hydrogen in medicinal chemistry, improving metabolic stability and modulating the pKa of adjacent functional groups.

-

2-Bromo Substituent: The primary site for transition-metal-catalyzed oxidative addition. The lower bond dissociation energy of the C–Br bond compared to the C–F bond ensures absolute regiocontrol during palladium- or copper-catalyzed cross-coupling reactions[4][5].

-

4-tert-Butoxy Group: Serves a dual purpose. First, it acts as a sterically demanding, electron-donating group that influences the electronic landscape of the ring. Second, it is an acid-labile protecting group for the underlying phenol, allowing for late-stage deprotection without the need for harsh Lewis acids or reductive conditions[4].

Logical relationship of substituent effects on the core benzene scaffold.

Quantitative Data Summaries

Table 1: Physicochemical Properties [1]

| Property | Value |

|---|---|

| Chemical Name | 2-Bromo-4-(tert-butoxy)-1-fluorobenzene |

| CAS Registry Number | 1369775-04-1 |

| Molecular Formula | C10H12BrFO |

| Molecular Weight | 247.11 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

Mechanistic Rationale in Synthetic Design

When designing a synthetic route to a 2-fluoro-4-hydroxyphenyl moiety, chemists must choose the appropriate O-protecting group. The selection directly impacts the yield of the cross-coupling step and the functional group tolerance during the final deprotection.

As demonstrated in comparative studies[4], the tert-butoxy group offers a strategic advantage over methoxy (-OMe) and benzyloxy (-OBn) groups. While methoxy-protected variants may offer slightly higher initial coupling yields (75-85%), their deprotection requires harsh reagents like Boron tribromide (BBr₃), which can cleave sensitive ethers or degrade complex scaffolds. Conversely, benzyloxy groups require catalytic hydrogenation (H₂, Pd/C), which is incompatible with reducible functional groups such as alkenes, alkynes, or nitro groups.

The tert-butoxy group, despite introducing steric hindrance that can slightly lower cross-coupling yields (70-80%), is cleaved under mild acidic conditions (e.g., Trifluoroacetic acid), preserving the integrity of complex molecular architectures[4].

Table 2: Comparative Reagent Analysis for Cross-Coupling [4]

| Protecting Group | Cross-Coupling Yield | Deprotection Strategy | Steric Hindrance | Functional Group Compatibility |

|---|---|---|---|---|

| Methoxy (-OMe) | 75-85% | Harsh Lewis Acid (BBr₃) | Low | Poor (cleaves other ethers) |

| Benzyloxy (-OBn) | High | Hydrogenation (H₂, Pd/C) | Medium | Poor (reduces double bonds) |

| tert-Butoxy (-OtBu) | 70-80% | Mild Acidic (TFA or HCl) | High | Excellent |

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mechanistic causality for reagent selection and built-in analytical checkpoints.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the coupling of 2-Bromo-4-(tert-butoxy)-1-fluorobenzene with a secondary amine (e.g., morpholine)[4].

-

Step 1: Preparation & Degassing

-

Action: In an oven-dried Schlenk flask, suspend 2-Bromo-4-(tert-butoxy)-1-fluorobenzene (1.0 equiv), the target amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) in anhydrous toluene (0.2 M). Degas the suspension by sparging with ultra-pure argon for 15 minutes.

-

Causality: Degassing is critical. Oxygen rapidly degrades the electron-rich phosphine ligand and oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

-

-

Step 2: Catalyst Addition & Reaction

-

Action: Under a positive flow of argon, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv). Seal the flask and heat to 100 °C for 16 hours.

-

Causality: Pd₂(dba)₃ serves as the Pd(0) source, which undergoes oxidative addition into the C–Br bond. XPhos, a bulky biaryl phosphine, is specifically chosen because its steric bulk forces the palladium center into a geometry that accelerates the notoriously difficult reductive elimination step, preventing catalyst resting-state deactivation.

-

-

Step 3: Self-Validation (In-Process Control)

-

Action: At 14 hours, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

-

Validation: The reaction is complete when the peak corresponding to the starting mass (m/z 247) is consumed, and the product mass is dominant.

-

-

Step 4: Workup & Isolation

-

Action: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

-

Protocol B: Acid-Mediated Deprotection of the tert-Butoxy Group

-

Step 1: Reagent Addition

-

Action: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

-

Causality: The acidic environment protonates the ether oxygen, leading to the expulsion of a relatively stable tert-butyl cation (which subsequently eliminates to form isobutylene gas), revealing the desired phenol.

-

-

Step 2: Monitoring & Isolation

-

Action: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC (UV detection). Once complete, concentrate the mixture under reduced pressure to remove volatile TFA and isobutylene. Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM to yield the final 2-fluoro-4-hydroxyphenyl derivative.

-

Workflow for Buchwald-Hartwig amination and subsequent tert-butoxy deprotection.

References

The specific mechanistic guidelines and comparative data utilized to structure the protocols in this guide are grounded in the following verified literature:

-

BenchChem Technical Support Team. (2025). A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. BenchChem. 4

-

Organic Letters. (2016). Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates. ACS Publications. 3

-

BLD Pharm. 1369775-04-1 | 2-Bromo-4-(tert-butoxy)-1-fluorobenzene Product Documentation. BLD Pharm. 1

Sources

The Strategic Role of the tert-Butyl Group in Aromatic Compounds: From Synthetic Directing Effects to Pharmacokinetic Optimization

Executive Summary

The tert-butyl group (–C(CH₃)₃) is a deceptively simple yet profoundly impactful structural motif in both synthetic organic chemistry and drug discovery. Its unique physicochemical profile—combining intense steric bulk with strong electron-donating properties—allows chemists to dictate regioselectivity during synthesis, lock molecular conformations, and dramatically alter the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This whitepaper explores the causality behind the tert-butyl group's behavior, providing actionable protocols, structural biology applications, and modern bioisosteric strategies to overcome its metabolic liabilities.

Physicochemical and Electronic Profiling: The Dual Nature of tert-Butyl

To rationally deploy the tert-butyl group, one must understand the fundamental interplay between its electronic and steric properties. Unlike primary or secondary alkyl groups, the tert-butyl moiety lacks α-hydrogens. This absence precludes standard C–H hyperconjugation. Instead, its electronic influence is driven by a strong inductive sigma transmission (+I effect) , where electron density flows from the sp³-hybridized central carbon to the sp²-hybridized aromatic ring.

Concurrently, the group exerts immense steric bulk. This is quantitatively expressed by the Taft steric parameter (

Quantitative Comparison of Alkyl Substituents

The following table summarizes the causal relationship between alkyl structure and its resulting physicochemical contributions:

| Alkyl Group | Inductive Effect (+I) | Taft Steric Parameter ( | Lipophilicity Contribution ( | α-Hydrogens |

| Methyl (–CH₃) | Weakest | 0.00 (Reference) | ~0.50 | 3 |

| Ethyl (–CH₂CH₃) | Weak | -0.08 | ~1.00 | 2 |

| Isopropyl (–CH(CH₃)₂) | Moderate | -0.47 | ~1.50 | 1 |

| tert-Butyl (–C(CH₃)₃) | Strongest | -1.54 (Highly Bulky) | ~2.00 | 0 |

Synthetic Utility: Regiocontrol via Steric Shielding

In synthetic workflows, the tert-butyl group is a powerful tool for controlling regioselectivity during Electrophilic Aromatic Substitution (EAS). Because of its strong +I effect, it acts as an activating group. However, its massive steric bulk physically blocks incoming electrophiles from attacking the ortho positions. Consequently, the tert-butyl group is a highly selective para-director .

Furthermore, the tert-butyl carbocation is exceptionally stable, making it an ideal electrophile for Friedel-Crafts alkylation. Unlike primary alkyl halides (which suffer from unpredictable hydride or alkyl shifts), tert-butyl chloride provides a clean, predictable reaction pathway.

Caption: Regioselectivity in EAS of tert-butylbenzene driven by steric hindrance.

Experimental Protocol: Regioselective Friedel-Crafts Alkylation

Objective: Synthesis of p-di-tert-butylbenzene. System Validation: This protocol is a self-validating system. The use of a tertiary halide prevents carbocation rearrangement, while the high symmetry of the resulting para-isomer ensures it selectively crystallizes out of solution, driving the reaction equilibrium and serving as an intrinsic purification mechanism.

Step-by-Step Methodology:

-

Initiation: In a dry, fume-hood-ventilated conical vial, combine 0.5 mL of tert-butylbenzene and 1.0 mL of tert-butyl chloride.

-

Causality:tert-Butyl chloride is chosen because its ionization yields a stable 3° carbocation, completely bypassing the skeletal rearrangements that plague 1° and 2° halides.

-

-

Catalysis: Add 50 mg of anhydrous aluminum chloride (AlCl₃) in small portions at 0°C.

-

Causality: AlCl₃ acts as a Lewis acid, coordinating with the chlorine atom to weaken the C–Cl bond and generate the active electrophile.

-

-

Reaction & In-Process Validation: Stir the mixture at room temperature for 15–20 minutes. The reaction is complete when HCl gas evolution ceases.

-

Validation: HCl is a stoichiometric byproduct of the EAS substitution; its cessation provides a reliable, visual confirmation of reaction completion.

-

-

Quenching: Carefully add 1.0 mL of ice-cold water followed by 2.0 mL of diethyl ether.

-

Causality: Water instantly hydrolyzes and destroys the AlCl₃ catalyst, preventing reversibility or over-alkylation.

-

-

Isolation: Separate the organic layer, wash with saturated NaHCO₃ (to neutralize residual acid), dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Purification: Recrystallize the crude solid from hot methanol.

-

Validation: The para-isomer possesses high molecular symmetry, giving it a significantly higher melting point and lower solubility in cold solvents compared to ortho/meta impurities. If crystals form readily upon cooling, the regioselectivity of the synthesis is validated.

-

Medicinal Chemistry: Pharmacokinetics, Metabolism, and Bioisosterism

In drug design, appending a tert-butyl group to an aromatic ring drastically increases the molecule's lipophilicity (logP). This enhances cell membrane permeability and allows the drug to anchor deeply into hydrophobic protein pockets. For instance, the tert-butylcarboxamide moiety in the antiretroviral drug Nelfinavir perfectly occupies a lipophilic subsite of the HIV-1 protease, driving its competitive inhibition .

Metabolic Liabilities and CYP450 Oxidation

Despite its chemical stability in a flask, the tert-butyl group is a frequent liability in vivo. It is highly susceptible to enzymatic oxidation by hepatic Cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C8, and CYP2C9. The rapid abstraction of a hydrogen atom from the sp³-hybridized methyl carbons leads to the formation of primary alcohols, which are often further oxidized to carboxylic acids, resulting in rapid hepatic clearance.

Caption: CYP450-mediated oxidative metabolism pathway of the tert-butyl group.

Bioisosteric Replacements

To mitigate this metabolic vulnerability while retaining the necessary steric bulk, medicinal chemists employ bioisosteric replacements. A highly validated strategy involves replacing the tert-butyl group with a trifluoromethylcyclopropyl group or a pentafluorosulfanyl (–SF₅) group.

-

Causality: By removing the fully sp³ C–H bonds and replacing them with strong C–F bonds, the molecule gains profound metabolic stability against CYP-mediated hydrogen abstraction while maintaining the required spatial geometry and lipophilicity.

Structural Biology: Rapid Ligand Binding Site Identification via NMR

Beyond its role in pharmacokinetics, the tert-butyl group serves as an exceptional spectroscopic probe in structural biology. Because it contains nine equivalent protons, a tert-butyl (or Boc) group produces an intensely sharp, narrow singlet in a ¹H NMR spectrum.

When a tert-butyl-containing ligand binds to a target protein, it produces easily observable intermolecular Nuclear Overhauser Effects (NOEs) with the methyl groups of the protein.

-

Causality: The high signal-to-noise ratio of the nine equivalent protons allows researchers to detect these NOEs even when the ligand is not highly solvent-exposed. By utilizing selective isotope labeling on the protein, researchers can map these NOEs to pinpoint the exact location of the ligand within the binding pocket, entirely bypassing the need for time-consuming, full specific NMR resonance assignments of the protein .

References

-

Chemistry Stack Exchange. "What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?" Available at: [Link]

-

Chemistry LibreTexts. "Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Available at: [Link]

-

Hypha Discovery. "Metabolism of t-butyl groups in drugs." Available at: [Link]

-

Barnes-Seeman, D., et al. "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters (2013). Available at:[Link]

-

Wuitschik, G., et al. "Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities." ChemMedChem / PubMed. Available at: [Link]

-

Orts, J., et al. "Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein." PubMed Central (PMC). Available at:[Link]

Strategic Introduction of the 2-Fluoro-4-hydroxyphenyl Moiety in Advanced Organic Synthesis and Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently observe that the introduction of a fluorine atom is never merely a steric substitution—it is a fundamental reprogramming of a molecule's stereoelectronic distribution. Among the most privileged fluorinated pharmacophores in modern medicinal chemistry is the 2-fluoro-4-hydroxyphenyl moiety .

This technical whitepaper explores the causality behind selecting this specific motif, details a self-validating synthetic workflow for its introduction, and examines its transformative impact on pharmacological profiles across multiple therapeutic targets.

The Stereoelectronic Rationale: Causality in Conformational Control

The decision to introduce a 2-fluoro-4-hydroxyphenyl group rather than an unsubstituted phenol or a purely fluorinated ring is driven by two distinct physicochemical phenomena: dipole-induced conformational locking and pKa modulation.

Conformational Rigidification via Dipole Minimization

When synthesizing bioactive molecules, the spatial orientation of the pharmacophore dictates receptor affinity. The introduction of a fluorine atom at the 2-position (ortho to the core scaffold attachment) exerts a profound conformational directing effect. As demonstrated in NMR and X-ray crystallographic studies of 2'-fluoro-substituted acetophenones, the strong dipole moment of the C–F bond induces a strict s-trans conformational preference[1].

The Causality: The molecule thermodynamically minimizes electrostatic repulsion between the highly polarized C–F bond and adjacent carbonyl or heteroatom dipoles. By pre-organizing the molecule into this s-trans geometry, the entropic penalty typically incurred upon target binding is drastically reduced, leading to higher binding affinities[1].

pKa Modulation and Hydrogen Bonding

Simultaneously, the hydroxyl group at the 4-position serves as a critical hydrogen bond donor and acceptor. The inductive electron-withdrawing effect of the ortho-fluorine atom lowers the pKa of this phenolic hydroxyl. Consequently, the hydroxyl group becomes a stronger hydrogen bond donor at physiological pH compared to its unfluorinated analog, allowing for tighter interactions within the target protein's binding pocket.

Pharmacological Impact & Case Studies

The strategic introduction of this moiety has successfully rescued or enhanced several drug discovery programs. Table 1 summarizes the quantitative and mechanistic advantages observed across various therapeutic targets.

Table 1: Pharmacological Impact of the 2-Fluoro-4-hydroxyphenyl Motif

| Target System / Application | Parent Motif | Fluorinated Derivative | Quantitative & Mechanistic Observation | Source |

| mGlu2 Receptor (NAMs) | 4-Methoxyphenyl | 2-Fluoro-4-hydroxyphenyl | Achieved high mGlu2 selectivity (IC50 ~39 nM) over mGlu3 (>10 μM); enabled PET radiolabeling. | [2] |

| ACMSD Enzyme | 2,4-Difluorophenyl | 2-Fluoro-4-hydroxyphenyl | Enhanced competitive inhibition; revealed a novel allosteric binding mode to boost NAD+ levels. | [3] |

| PDE4 Enzyme | Unsubstituted Phenyl | 2-Fluoro-4-hydroxyphenyl | Increased potency for inhaled anti-inflammatory therapies via biphenyl pyridazinone scaffolds. | [4] |

| Acetophenone Scaffolds | Unsubstituted | 2'-Fluoro-4'-hydroxy | Induced rigid s-trans conformation via C-F dipole minimization, validated by through-space NMR. | [1] |

Pathway Redirection: The ACMSD Case Study

To illustrate the biological impact, consider the inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). Introducing the 2-fluoro-4-hydroxyphenyl moiety into diflunisal derivatives competitively inhibits ACMSD, preventing the degradation of ACMS and non-enzymatically redirecting the Kynurenine pathway toward neuroprotective NAD+ biosynthesis[3].

Redirection of Kynurenine pathway via ACMSD inhibition by fluorinated derivatives.

Synthetic Methodology: A Self-Validating Protocol

The most robust and scalable method for introducing the 2-fluoro-4-hydroxyphenyl moiety is the Palladium-catalyzed Suzuki-Miyaura cross-coupling, utilizing 2-fluoro-4-hydroxyphenylboronic acid [5]. Unlike other coupling partners, this boronic acid is highly stable and tolerates the unprotected phenolic hydroxyl group under optimized conditions.

Standardized Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic integrity at each step.

Step 1: Reagent Preparation & Degassing

-

Action: Dissolve the aryl/heteroaryl halide (1.0 eq, e.g., 0.267 mmol) and 2-fluoro-4-hydroxyphenylboronic acid (1.2 eq, 0.320 mmol) in a 10:1 v/v mixture of 1,4-dioxane and deionized water (1.8 mL). Sparge the solution with Argon for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) catalyst to an inactive Pd(II) state. Argon sparging ensures a robust, uninterrupted catalytic cycle. 1,4-dioxane provides organic solubility, while water is strictly necessary to dissolve the inorganic base.

Step 2: Base and Catalyst Addition

-

Action: Add Na2CO3 (2.0 eq, 0.534 mmol) and Pd(PPh3)4 (10 mol%, 0.0267 mmol). Seal the reaction vessel under an Argon atmosphere.

-

Causality: The inorganic base coordinates with the boronic acid to form a highly nucleophilic boronate "ate" complex. This complex is thermodynamically required to drive the transmetalation step with the Pd(II)-aryl intermediate[5].

Step 3: Thermal Activation

-

Action: Heat the reaction mixture to 100°C for 4 hours.

-

In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc). The complete disappearance of the aryl halide peak validates the successful execution of oxidative addition and subsequent reductive elimination. If protodeboronation occurs (indicated by a mass peak corresponding to 3-fluorophenol), reduce the temperature to 80°C in subsequent runs.

Step 4: Quenching & Phase Extraction

-

Action: Cool the vessel to room temperature, quench with water (3 mL), and extract three times with Ethyl Acetate (5 mL × 3).

-

Causality: Water neutralizes the basic environment and solubilizes inorganic salts (Na2CO3 and boron byproducts). The lipophilic 2-fluoro-4-hydroxyphenyl-substituted product partitions cleanly into the organic EtOAc phase.

Step 5: Purification

-

Action: Dry the combined organic layers over anhydrous MgSO4, concentrate in vacuo, and purify via flash column chromatography to yield the final scaffold.

Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow with in-process controls.

Conclusion

The introduction of the 2-fluoro-4-hydroxyphenyl moiety is a highly rational design choice that leverages dipole minimization to lock molecular conformation, while simultaneously optimizing hydrogen bond donor capacity. By utilizing the self-validating Suzuki-Miyaura protocol outlined above, discovery chemists can reliably integrate this privileged motif to enhance target selectivity, improve metabolic stability, and unlock novel allosteric binding modes.

References

-

Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway Source: PubMed Central (PMC) / NIH URL:3

-

Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 Source: Theranostics URL:2

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: PubMed Central (PMC) / NIH URL:1

-

Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2 Source: PubMed Central (PMC) / NIH URL:5

-

Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL:4

Sources

- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 [thno.org]

- 3. Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Stability of the tert-Butoxy Protecting Group Under Basic Conditions: A Mechanistic and Practical Guide

Executive Summary

In the orchestration of multi-step organic synthesis, the judicious selection of protecting groups dictates the success of complex molecular assemblies. The tert-butoxy moiety—whether deployed as a tert-butyl ester for carboxylic acids, a tert-butyl ether for alcohols, or a tert-butoxycarbonyl (Boc) group for amines—is a cornerstone of modern synthetic strategy. Its defining characteristic is a profound orthogonality: it is highly labile under acidic conditions yet exhibits exceptional stability under basic and nucleophilic conditions[1].

This whitepaper explores the mechanistic causality behind the base stability of the tert-butoxy group, delineates its comparative stability profile, and provides field-proven, self-validating protocols for orthogonal deprotection. Furthermore, we examine critical edge cases, such as the unexpected base-lability of O-Boc protected phenols, providing researchers with a comprehensive roadmap for chemoselective synthesis.

Mechanistic Causality: The Origins of Base Stability

To leverage the tert-butyl group effectively, one must understand the physical organic chemistry that governs its inertness to base. The stability is not absolute, but rather a product of severe kinetic and thermodynamic barriers.

Steric Shielding and the Bürgi-Dunitz Trajectory

For a base (such as hydroxide or an alkoxide) to cleave an ester or a carbamate, it must approach the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) to form a tetrahedral intermediate. The massive steric bulk of the three methyl groups on the tert-butyl moiety acts as a physical umbrella, severely restricting this trajectory[2].

Thermodynamic Penalty of the Leaving Group

Even if a highly aggressive nucleophile forces the formation of the tetrahedral intermediate, the subsequent collapse of this intermediate requires the expulsion of a leaving group. In the case of a tert-butyl ester, this would require the expulsion of a tert-butoxide anion. Because tert-butanol is a very weak acid (pKa ~17), the tert-butoxide anion is an exceptionally strong base and a thermodynamically prohibitive leaving group compared to methoxide or ethoxide[2].

The Inertness of tert-Butyl Ethers

tert-Butyl ethers lack a carbonyl electrophile entirely. Base-mediated cleavage would theoretically require an S_N2 displacement or an E2 elimination. However, S_N2 reactions are physically impossible at a tertiary carbon due to absolute steric hindrance. E2 elimination requires a strong base to abstract a proton from the methyl groups, but the poor leaving group ability of the alkoxide prevents this pathway under standard basic conditions, rendering the ether virtually inert[3].

Comparative Stability Profile

The following table synthesizes quantitative and qualitative stability data for various tert-butoxy architectures against common synthetic reagents.

| Protecting Group | Substrate Type | Acidic (e.g., 50% TFA/DCM) | Mild Base (e.g., K₂CO₃/MeOH) | Strong Base (e.g., LiOH/H₂O) | Nucleophilic Amine (e.g., Piperidine) |

| tert-Butyl Ester | Carboxylic Acid | Cleaved (< 1h) | Stable | Stable | Stable |

| tert-Butyl Ether | Aliphatic Alcohol | Cleaved (1-2h) | Stable | Stable | Stable |

| N-Boc | Primary/Secondary Amine | Cleaved (< 1h) | Stable | Stable | Stable |

| O-Boc | Phenol (Aryl Alcohol) | Cleaved (< 1h) | Cleaved (Slow) | Cleaved (Fast) | Cleaved (Fast) |

Orthogonal Protection Strategies

The stark contrast between the base-lability of primary alkyl esters (like methyl or ethyl esters) and the base-stability of tert-butyl esters allows for elegant orthogonal deprotection workflows.

Orthogonal deprotection workflow demonstrating the base stability of tert-butyl esters.

Protocol 1: Chemoselective Saponification of a Methyl Ester

This protocol details the hydrolysis of a methyl ester in the presence of a tert-butyl ester. The critical causality here lies in the workup: strong acids must be avoided during neutralization to prevent premature acidolysis of the tert-butyl group.

Reagents:

-

Bifunctional Substrate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Solvent: THF / MeOH / H₂O (3:1:1 v/v)

-

Quenching Agent: 1M Citric Acid (aq)

Step-by-Step Methodology:

-

Initiation: Dissolve the substrate in the THF/MeOH/H₂O mixture and cool to 0 °C in an ice bath.

-

Base Addition: Add LiOH·H₂O in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Stir for 2–4 hours. Monitor via TLC (staining with KMnO₄). The self-validating signal is the disappearance of the starting material and the emergence of a highly polar, baseline-retained spot (the lithium carboxylate salt).

-

Chemoselective Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add 1M Citric Acid until the pH reaches 4–5. Causality note: Citric acid (pKa ~3.1) is strong enough to protonate the carboxylate for organic extraction, but weak enough to prevent the acid-catalyzed formation of the tert-butyl carbocation.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Validation: ¹H-NMR of the crude product will show the complete disappearance of the methyl ester singlet (~3.7 ppm) while the 9-proton tert-butyl singlet (~1.4 ppm) remains pristine.

The Phenolic Exception: Base-Lability of O-Boc Groups

While the tert-butoxy group is generally base-stable, a critical exception exists: the O-Boc protection of phenols. Unlike aliphatic alcohols, phenols are significantly more acidic (pKa ~10). Consequently, the phenoxide anion is a highly stabilized, excellent leaving group.

When a base (even a mild amine like piperidine) attacks the carbonyl of an O-Boc phenol, the resulting tetrahedral intermediate collapses rapidly because the energy barrier to expel the phenoxide is extremely low[4]. This is further accelerated if the phenol contains electron-withdrawing groups (e.g., nitro or cyano groups), which stabilize the departing phenoxide even more[4].

Mechanistic pathway of base-mediated cleavage for O-Boc protected phenols.

Protocol 2: Intentional Base-Mediated Cleavage of an O-Boc Phenol

This protocol exploits the base-lability of O-Boc phenols to deprotect them orthogonally in the presence of base-stable N-Boc amines.

Reagents:

-

O-Boc / N-Boc dual-protected substrate (1.0 eq)

-

10% Piperidine in Chloroform (CHCl₃)

Step-by-Step Methodology:

-

Initiation: Dissolve the substrate in the 10% Piperidine/CHCl₃ solution at room temperature.

-

Reaction: Stir the mixture for 1–4 hours.

-

Self-Validation: Observe the reaction mixture. The spontaneous release of CO₂ gas (effervescence) serves as an immediate, visual confirmation of the carbonate decomposition and intermediate collapse.

-

Monitoring: Track progress via LC-MS. The mass spectrum will show a distinct shift corresponding to the loss of 100 Da (the Boc group) from the phenol, while the N-Boc amine mass remains intact.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual piperidine, yielding the free phenol.

Conclusion

The tert-butoxy protecting group is a masterclass in applied steric hindrance. By physically blocking the Bürgi-Dunitz trajectory and relying on the poor leaving-group thermodynamics of the tert-butoxide anion, it provides near-absolute stability under basic conditions[2]. However, as demonstrated by the O-Boc phenolic exception, electronic effects can override steric shielding[4]. Mastery of these mechanistic nuances allows drug development professionals to design highly efficient, chemoselective synthetic routes without the risk of premature deprotection.

References

-

Nakamura, K. et al. "Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols." ResearchGate. URL: [Link]

-

"Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane." PMC. URL: [Link]

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 2-Bromo-4-(tert-butoxy)-1-fluorobenzene

This guide provides an in-depth technical overview and a robust protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-4-(tert-butoxy)-1-fluorobenzene. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions required for a successful and reproducible cross-coupling reaction.

Strategic Analysis of the Substrate and Reaction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for its remarkable ability to forge carbon-nitrogen bonds, a motif ubiquitous in pharmaceuticals and functional materials.[1][2] The chosen substrate, 2-Bromo-4-(tert-butoxy)-1-fluorobenzene, presents a unique combination of electronic and steric features that must be carefully considered to achieve high-yield coupling.

-

The Aryl Bromide: As a leaving group, bromide offers a favorable balance of reactivity, being more readily activated for oxidative addition than the corresponding chloride, yet more stable and cost-effective than an iodide.[3]

-

Electronic Profile: The aryl ring is rendered electron-rich by the para-tert-butoxy group, an ether that acts as a moderate electron-donating group. This increased electron density can facilitate the initial oxidative addition of the aryl bromide to the Pd(0) center, a crucial step in the catalytic cycle.

-

Steric Environment: The fluorine atom at the ortho position, while not exceptionally large, introduces steric hindrance adjacent to the reaction center. This, combined with the potential bulk of the incoming amine and the catalyst's ligand sphere, necessitates a catalyst system that can overcome steric congestion.

-

Functional Group Tolerance: The tert-butoxy and fluoro groups are generally robust and are not expected to interfere with the standard conditions of the amination reaction.

The Catalytic Engine: Mechanism and Component Selection

A successful Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium source, the phosphine ligand, the base, and the solvent. The generally accepted catalytic cycle provides a framework for understanding these choices.[1][4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Palladium Precursor and Ligand: The Heart of the Catalyst

The choice of ligand is the single most critical parameter for success. For an electron-rich and moderately hindered substrate, bulky, electron-rich dialkylbiaryl phosphine ligands are required to accelerate both the oxidative addition and the rate-limiting reductive elimination step.[1][5][6]

| Component | Recommended Choice(s) | Rationale |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ or Pre-formed G3/G4 Precatalysts | Pd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective sources of Pd(0) (in situ).[7][8] Pre-formed precatalysts (e.g., XPhos Pd G3) offer superior air-stability, convenience, and ensure a consistent ligand:palladium ratio.[9] |

| Ligand | XPhos , RuPhos, BrettPhos | These ligands possess the necessary steric bulk and electron-donating character to promote the challenging reductive elimination from the electron-rich aryl group.[9][10] Their bulky nature creates a wide "bite angle" that facilitates the final bond-forming step. |

The Base and Solvent: Creating the Right Environment

The base and solvent work in concert to generate the active amine nucleophile and facilitate the catalytic turnover.

| Component | Recommended Choice | Rationale & Considerations |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is essential for deprotonating the amine without competing in side reactions.[11][12] NaOtBu is the most common and effective choice for aryl bromides. Ensure it is handled under inert conditions as it is hygroscopic. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed aprotic solvents are mandatory to prevent catalyst deactivation.[9][13] Toluene is an excellent choice for aryl bromides, offering a suitable boiling point (approx. 110 °C) to drive the reaction efficiently.[9] |

Field-Proven Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or standard Schlenk techniques.[7][13]

Materials and Reagents

| Reagent | M.W. | Amount (mg) | Moles (mmol) | Equivalents |

| 2-Bromo-4-(tert-butoxy)-1-fluorobenzene | 249.11 | 249 | 1.0 | 1.0 |

| Amine Coupling Partner | - | - | 1.2 | 1.2 |

| XPhos Pd G3 Precatalyst | 843.79 | 16.9 | 0.02 | 0.02 (2 mol%) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |

| Anhydrous Toluene | - | 5 mL | - | - |

Equipment

-

Oven-dried 25 mL Schlenk tube or reaction vial with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere

-

Syringes and needles for liquid transfers

-

Heating mantle or oil bath with temperature controller and magnetic stirrer

Step-by-Step Procedure

-

Vessel Preparation: To the oven-dried Schlenk tube containing a stir bar, add the 2-Bromo-4-(tert-butoxy)-1-fluorobenzene (249 mg, 1.0 mmol), XPhos Pd G3 precatalyst (16.9 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). Note: If not using a pre-formed catalyst, the palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) are added at this stage.

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum. If outside a glovebox, evacuate the tube and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Subsequently, add the amine coupling partner (1.2 mmol) via syringe. If the amine is a solid, it should be added in Step 1 with the other solids.

-

Reaction Execution: Place the sealed Schlenk tube into a preheated oil bath set to 100-110 °C.

-

Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired N-arylated product.[7]

Safety Precautions

-

Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. NaOtBu is a corrosive and moisture-sensitive strong base. Handle all solids in a well-ventilated fume hood or glovebox with appropriate personal protective equipment (gloves, safety glasses).[6]

-

Solvents: Toluene is flammable and carries health risks. Ensure all operations are conducted in a well-ventilated area, away from ignition sources.[6]

-

Inert Gas: Exercise caution when working with pressurized gas cylinders.

Workflow and Troubleshooting Guide

Caption: Standard workflow for the Buchwald-Hartwig amination protocol.

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst due to oxygen/moisture contamination.2. Insufficient temperature.3. Poor quality reagents (base, solvent). | 1. Ensure a rigorously inert atmosphere and use anhydrous, degassed solvents.[9] Use a fresh bottle of NaOtBu.2. Increase temperature to 110 °C.3. Consider screening an alternative ligand (e.g., RuPhos) or a different palladium precatalyst. |

| Hydrodehalogenation | β-hydride elimination from the Pd-amido intermediate, more common with some primary amines.[1][5] | This side reaction is often suppressed by using bulky ligands like XPhos or BrettPhos. If the issue persists, switching to a different ligand class may be necessary. |

| Formation of ArOtBu | The tert-butoxide base is acting as a nucleophile, which can compete with a highly hindered or poorly nucleophilic amine.[5] | 1. Ensure the amine is of high purity.2. Switch to a less-coordinating strong base like LHMDS.[7]3. Use a more sterically demanding ligand to favor reductive elimination of the amine adduct over the alkoxide adduct. |

References

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination Reaction Explained. (n.d.). Pearson+. Retrieved March 7, 2024, from [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl chlorides: a practical protocol based on commercially available Pd(0)-NHC catalysts. Synlett, 2007(17), 2733-2736. [Link]

-

Vaddepalli, K., & Viciu, M. S. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 19-25. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2014). Organic Syntheses, 91, 1-13. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2024, from [Link]

-

Vantourout, J. C., et al. (2017). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 56(31), 9178-9182. [Link]

-

Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

-

Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2023, March 16). Journal of the American Chemical Society. [Link]

-

Fors, B. P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2432-2441. [Link]

-

Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019, May). ResearchGate. [Link]

-

Catalytic cycle proposed for the Pd‐catalyzed amination of aryl bromides using P(o‐tol)3 as the ligand. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). IChemE. Retrieved March 7, 2024, from [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). ACS Medicinal Chemistry Letters. [Link]

-

Buchwald-Hartwig reaction. (n.d.). Chemeurope.com. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2009, February 1). Tetrahedron Letters. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2016, August 16). Chemical Reviews. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019, November 6). ChemRxiv. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Delaware. Retrieved March 7, 2024, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). The Journal of Organic Chemistry. [Link]

-

Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2006, July 1). The Journal of Organic Chemistry. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Buchwald-Hartwig_reaction [chemeurope.com]

- 13. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]

Application Note: Synthesis and Handling of 5-(tert-Butoxy)-2-fluorophenylmagnesium Bromide

Executive Summary

In pharmaceutical development and advanced organic synthesis, the generation of highly functionalized aryl Grignard reagents is a foundational yet challenging operation. The substrate 2-bromo-4-(tert-butoxy)-1-fluorobenzene is a highly valuable building block for synthesizing complex biaryls and active pharmaceutical ingredients (APIs). However, it presents a unique intersection of electronic deactivation and thermal instability.

This application note provides a comprehensive, self-validating protocol for the regioselective formation of 5-(tert-butoxy)-2-fluorophenylmagnesium bromide. By dissecting the thermodynamic and kinetic causality of the reaction, this guide ensures researchers can overcome sluggish initiation while completely suppressing the critical failure mode: thermal degradation into benzyne.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way, rather than blindly following steps. The metallation of 2-bromo-4-(tert-butoxy)-1-fluorobenzene is governed by three primary physicochemical principles:

Regioselectivity via Bond Dissociation Energies

The formation of the Grignard reagent relies on the selective oxidative addition of magnesium into the C-Br bond over the C-F bond. This is thermodynamically governed by their respective bond dissociation energies (BDE). The C-F bond is exceptionally strong (approx. 116 kcal/mol), whereas the C-Br bond is significantly weaker (approx. 68 kcal/mol)[1]. Consequently, magnesium insertion is highly regioselective for the C-Br position, leaving the C-F bond intact.

Electronic Deactivation and Sluggish Initiation

The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect. While this stabilizes the resulting carbanion, it reduces the electron density of the aromatic ring, thereby increasing the activation energy required for the initial single-electron transfer (SET) from the magnesium surface[2]. This manifests as a notoriously sluggish initiation phase. To counteract this, chemical entrainment using 1,2-dibromoethane (DBE) is strictly required. DBE reacts with the passivated oxide layer on the magnesium turnings, generating ethylene gas and MgBr₂, thereby continuously exposing a pristine, highly reactive Mg(0) surface.

The Benzyne Threat (Thermal Instability)

The most critical failure mode in this synthesis is the thermal instability of the ortho-fluorophenylmagnesium bromide intermediate. At elevated temperatures, the proximity of the nucleophilic carbon-magnesium bond to the highly electronegative ortho-fluorine atom facilitates a rapid β-elimination reaction. This expels magnesium bromofluoride (MgBrF) to generate a highly reactive 4-(tert-butoxy)-1,2-dehydrobenzene (benzyne) intermediate[3]. This benzyne rapidly undergoes uncontrolled dimerization or reacts with the solvent, decimating the yield. Therefore, strict temperature control (maintaining the reaction below 20 °C) is an absolute necessity[3].

Mechanistic pathway showing selective Grignard formation vs. thermal benzyne elimination.

Quantitative Data & Optimization

To design a robust process, we must quantify the operational boundaries. The tables below summarize the critical parameters and the empirical temperature optimization required to maximize yield while suppressing benzyne formation.

Table 1: Thermochemical and Structural Parameters

| Parameter | Value | Causality / Impact on Workflow |

| C-F Bond Dissociation Energy | ~116 kcal/mol | Prevents Mg insertion; ensures absolute regioselectivity[1]. |

| C-Br Bond Dissociation Energy | ~68 kcal/mol | Primary site of Mg oxidative addition[1]. |

| Benzyne Elimination Threshold | > 20 °C | Dictates strict cooling requirements during sustained addition[3]. |

| Optimal Reaction Concentration | 0.5 M to 1.0 M | Balances reaction rate with the ability to dissipate exothermic heat. |

Table 2: Temperature Optimization & Yield Profiles

| Temperature Range | Initiation Status | Target Grignard Yield | Benzyne Byproduct | Recommendation |

| -20 °C to 0 °C | Sluggish / Stalled | Low (< 40%) | None | Too cold for initiation; risks reagent accumulation. |

| 0 °C to 15 °C | Controlled | High (> 85%) | Trace (< 2%) | Optimal operating window. |

| 20 °C to 40 °C | Rapid / Runaway | Moderate (~50%) | Significant (~30%) | Avoid; thermal degradation begins[3]. |

| > 40 °C | Uncontrolled | Low (< 10%) | Dominant (> 80%) | Critical failure mode; total loss of batch. |

Self-Validating Experimental Protocol

The following protocol is designed for the preparation of a 0.5 M solution of 5-(tert-butoxy)-2-fluorophenylmagnesium bromide in anhydrous THF. It incorporates built-in self-validation checkpoints to ensure the reaction is proceeding safely and efficiently.

Reagents Required:

-

2-Bromo-4-(tert-butoxy)-1-fluorobenzene (1.0 equiv, rigorously dried)

-

Magnesium turnings (1.5 equiv, for Grignard reactions)

-

1,2-Dibromoethane (0.05 equiv, initiator)

-

Iodine (1 crystal, visual indicator)

-

Anhydrous Tetrahydrofuran (THF, < 50 ppm H₂O)

Step-by-Step Methodology:

Step 1: Apparatus Preparation

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and an addition funnel.

-

Flame-dry the entire apparatus under a high vacuum, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Even trace moisture will quench the Grignard reagent and passivate the magnesium surface.

Step 2: Magnesium Activation

-

Add the magnesium turnings (1.5 equiv) to the flask.

-

Add a single crystal of iodine. Heat the flask gently with a heat gun until the iodine sublimes, coating the magnesium with a purple vapor. Allow to cool.

-

Add enough anhydrous THF to just cover the magnesium turnings.

Step 3: Controlled Initiation (Critical Phase)

-

Add 1,2-dibromoethane (0.05 equiv) via syringe.

-

Charge the addition funnel with 2-bromo-4-(tert-butoxy)-1-fluorobenzene (1.0 equiv) dissolved in anhydrous THF (to achieve a final concentration of 0.5 M).

-

Add exactly 5% of the substrate solution to the flask at room temperature (approx. 20 °C). Stop the addition.

-

Self-Validation Checkpoint: Do not proceed until initiation is confirmed. You must observe three simultaneous events:

-

The fading of the iodine's brown/purple color to colorless.

-

A localized internal temperature spike (exotherm) of 2–5 °C.

-

The formation of a slightly cloudy, grayish suspension. (Warning: If these are not observed, DO NOT add more substrate. Adding substrate without active initiation will lead to a dangerous accumulation and a subsequent thermal runaway).

-

Step 4: Sustained Addition & Thermal Control

-

Once initiation is confirmed, immediately cool the reaction flask using an ice-water bath to bring the internal temperature to 0–5 °C .

-

Begin dropwise addition of the remaining substrate solution.

-

Adjust the addition rate strictly based on the internal temperature probe. Do not allow the internal temperature to exceed 15 °C at any point to prevent benzyne elimination[3].

Step 5: Maturation and Titration

-

After the addition is complete, remove the ice bath and allow the reaction to stir at 10–15 °C for 1 hour to ensure complete insertion.

-

Self-Validation Checkpoint (Titration): To confirm successful formation and exact molarity, titrate a 1.0 mL aliquot of the Grignard solution using Knochel’s method (iodine in a saturated LiCl/THF solution). The sudden persistence of a brown iodine color indicates the endpoint.

Step-by-step experimental workflow for the safe preparation of the Grignard reagent.

References

- Title: Process for preparing aryl metal compounds and their conversion with electrophiles (EP1010703A2)

-

Title: Strengths of Covalent Bonds Source: IDC-Online URL: [Link]

Sources

Application Note: Strategic Deprotection of tert-Butyl Ethers to Phenols

Target Audience: Synthetic Chemists, Drug Development Professionals, and Peptide Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Scope

As synthetic chemists, we frequently rely on the tert-butyl (t-Bu) group to mask phenols due to its exceptional stability against nucleophiles, bases, and organometallic reagents. However, the deprotection phase is notoriously unforgiving if the underlying mechanistic causality is ignored. This application note details the field-proven methodologies for cleaving tert-butyl phenyl ethers, emphasizing the critical role of carbocation scavengers, comparative cleavage cocktails, and self-validating experimental workflows.

Mechanistic Rationale: The Pathway and the Scavenger Imperative

The deprotection of a tert-butyl ether is not a simple hydrolysis; it is an acid-catalyzed

The Causality of Side Reactions: Phenols are highly electron-rich aromatic systems. If the tert-butyl carbocation is not immediately intercepted, it will act as a potent electrophile, undergoing rapid Friedel-Crafts alkylation at the ortho or para positions of the newly freed phenol[2]. This irreversible side reaction permanently ruins the yield and generates structurally similar impurities that are notoriously difficult to separate via chromatography.

The Scavenger Solution: To prevent re-alkylation, the reaction must be flooded with "scavengers"—sacrificial nucleophiles or hydride donors. Triisopropylsilane (TIPS) is the gold standard[3]. TIPS acts as a hydride donor, reducing the tert-butyl cation to isobutane gas, which safely bubbles out of the reaction matrix, permanently driving the reaction forward without risking the phenol[3].

Pathway Visualization

Acid-catalyzed tert-butyl ether cleavage mechanism and the role of carbocation scavengers.

Quantitative Comparison of Cleavage Cocktails

Selecting the correct deprotection cocktail depends entirely on the substrate's sensitivity to strong acids. Below is a summarized comparison of field-validated conditions[4][5][6].

| Deprotection System | Reagents & Ratios (v/v) | Typical Time | Scavenger Need | Typical Yield | Best Use Case |

| Standard Acidolysis | TFA / TIPS / H₂O (95:2.5:2.5) | 1–3 h | Critical | >90% | Broad applicability, SPPS |

| Mild Lewis Acid | ZnBr₂ (3.0 eq) in DCM | 12–24 h | Low | 80–85% | Acid-sensitive substrates |

| TFA-Free Acidolysis | 0.1 N HCl in HFIP | 5–30 min | Moderate | >95% | Highly sensitive peptides |

Self-Validating Experimental Protocols

Protocol A: Standard Acidolytic Cleavage (TFA/Scavenger)

This is the workhorse protocol for robust organic molecules and solid-phase peptide synthesis (SPPS)[3].

-

Preparation: Dissolve the tert-butyl phenyl ether in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Cocktail Addition: Chill the flask to 0 °C using an ice bath. Dropwise, add a pre-mixed cleavage cocktail of TFA / TIPS / H₂O (95:2.5:2.5 v/v) until the solvent ratio of DCM to Cocktail is 1:1.

-

Causality: Chilling prevents exothermic degradation of the substrate. TIPS acts as the primary hydride donor, while water traps any residual cations as tert-butanol.

-

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The product phenol will stain intensely with phosphomolybdic acid (PMA) or ferric chloride (

), whereas the starting ether will remain unstained. Furthermore, you should observe faint gas evolution (isobutane) as the TIPS quenches the cation.

-

-

Quenching & Workup: Concentrate the mixture under a gentle stream of

. Do not heat above 30 °C. Add 5 mL of toluene and co-evaporate under reduced pressure.-

Causality: TFA has a high boiling point and forms strong hydrogen bonds. Toluene forms a low-boiling azeotrope with TFA, ensuring complete removal of the corrosive acid without subjecting the sensitive phenol to thermal degradation.

-

-

Isolation: Redissolve the crude residue in EtOAc and wash with saturated aqueous

.-

Self-Validation Check: The cessation of

bubbling during the wash confirms the absolute neutralization of any residual TFA. Dry the organic layer over

-

Protocol B: Mild Lewis Acid Deprotection ( )

For substrates containing acid-labile moieties (e.g., acetals, certain esters) that cannot survive TFA, a Lewis acid approach is required[5].

-

Preparation: Suspend anhydrous

(3.0 equiv) in anhydrous DCM under an inert Argon atmosphere.-

Causality: Strict anhydrous conditions are required initially; ambient moisture will prematurely coordinate to the zinc, deactivating its Lewis acidity and preventing it from complexing with the ether oxygen.

-

-

Addition: Add the tert-butyl phenyl ether (0.1 M in DCM) in a single portion to the suspension.

-

Reaction Execution: Stir at room temperature for 12–24 hours.

-

Self-Validation Check: The reaction mixture will transition from a suspension to a slightly cloudy, homogenous solution as the zinc-phenolate complex forms. TLC will show a slow, steady conversion.

-

-

Quenching: Quench the reaction by adding an equal volume of deionized water.

-

Causality: Water forcefully hydrolyzes the zinc-phenolate complex, liberating the free phenol and precipitating zinc hydroxide salts out of the organic phase.

-

-

Isolation: Filter the biphasic mixture through a pad of Celite to remove the precipitated zinc salts. Extract the filtrate with DCM, dry, and concentrate.

Troubleshooting & Causality Matrix

| Observation | Root Cause (Causality) | Corrective Action |

| Inseparable higher-mass impurities on LC-MS | Friedel-Crafts alkylation of the phenol ring due to unquenched t-butyl cations. | Increase TIPS concentration to 5% v/v. Ensure the reaction is not overly concentrated (dilute to <0.05 M). |

| Incomplete deprotection after 4 hours | Severe steric hindrance around the ether oxygen, preventing protonation/coordination. | Switch to the method using 0.1 N HCl in HFIP, which provides a highly polar, hydrogen-bond donating microenvironment that accelerates cleavage[6]. |

| Product degradation during rotary evaporation | Residual TFA concentrating and burning the product under vacuum. | Strictly adhere to the toluene azeotropic co-evaporation step. Never evaporate neat TFA solutions to absolute dryness without a chaser solvent. |

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. 4

-

CPC Scientific Inc. (2025). Minimal Protection Strategies for SPPS. 2

-

Wu, Y., et al. (1998). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Tetrahedron Letters.5

-

Maciag, M., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, ACS Publications. 6

-

Benchchem. (2025). Tert-butyl methanesulfonate: Chemical Reactivity and Mechanisms.1

Sources

- 1. Tert-butyl methanesulfonate | 16427-41-1 | Benchchem [benchchem.com]

- 2. drivehq.com [drivehq.com]

- 3. WO2013093639A1 - Process for the synthesis of therapeutic peptides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Br/Mg Exchange Reaction for the Synthesis of Functionalized Aryl Magnesium Reagents

Introduction: A Modern Tool for Complex Molecule Synthesis

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl-metal species are key intermediates in these transformations, and among the most utilized are Grignard reagents. However, the classical preparation of Grignard reagents via the direct insertion of magnesium metal into an organic halide often lacks compatibility with sensitive functional groups. The bromine-magnesium (Br/Mg) exchange reaction has emerged as a powerful alternative, enabling the synthesis of highly functionalized arylmagnesium reagents under mild conditions.[1] This is particularly crucial in drug development, where the presence of bromine in a molecule can enhance therapeutic activity and metabolic stability.[2][3][4]

This application note provides a comprehensive guide to the Br/Mg exchange reaction for functionalized aryl bromides, with a focus on the use of lithium chloride-activated Grignard reagents, often referred to as "Turbo-Grignard" reagents.[5] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the broad scope and functional group tolerance that make this reaction an indispensable tool for researchers and drug development professionals.

The Role of Lithium Chloride: Unlocking Reactivity

Traditional Br/Mg exchange reactions using standard Grignard reagents are often sluggish and require elevated temperatures, which significantly limits their applicability with thermally sensitive substrates.[6] The groundbreaking work of Knochel and co-workers demonstrated that the addition of lithium chloride (LiCl) dramatically accelerates the Br/Mg exchange.[6][7] The resulting reagent, typically isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), exhibits significantly enhanced reactivity.[5][8]

The prevailing hypothesis for this rate enhancement is the breakup of polymeric Grignard reagent aggregates in solution by LiCl, leading to the formation of more reactive, monomeric magnesium species.[5][6] This increased reactivity allows the Br/Mg exchange to proceed smoothly at low temperatures, often between -15 °C and room temperature, thereby preserving a wide array of sensitive functional groups.[6]

Reaction Mechanism: A Concerted Halogen Dance

The Br/Mg exchange reaction is believed to proceed through a concerted, four-centered transition state. The magnesium center of the Grignard reagent coordinates to the bromine atom of the aryl bromide, while the organic moiety of the Grignard reagent interacts with the ipso-carbon of the aryl bromide. This facilitates the exchange of the bromine and the magnesium-containing group. The presence of electron-withdrawing groups on the aromatic ring generally accelerates the reaction, while electron-donating groups can slow it down.[9][10]

The simplified mechanism can be visualized as follows:

Caption: Proposed four-centered transition state for the Br/Mg exchange reaction.

Functional Group Tolerance: A Key Advantage

The mild conditions afforded by the use of iPrMgCl·LiCl allow for the presence of a diverse range of functional groups that would be incompatible with traditional organometallic reagents. This includes esters, nitriles, ketones, and even some heterocycles.[1][5][11] This high degree of functional group tolerance minimizes the need for protecting group strategies, streamlining synthetic routes and improving overall efficiency.

Experimental Protocols

Protocol 1: Preparation of iPrMgCl·LiCl (Turbo-Grignard Reagent)

This protocol describes the preparation of a stock solution of iPrMgCl·LiCl.

Materials:

-

Magnesium turnings

-

Anhydrous Lithium Chloride (LiCl)

-

Isopropyl chloride (iPrCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Schlenk flask and standard glassware

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.1 equivalents) and anhydrous LiCl (1.0 equivalent) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF to the flask.

-

Reagent Addition: Slowly add a solution of isopropyl chloride (1.0 equivalent) in anhydrous THF to the stirred suspension at room temperature.

-

Reaction: The reaction is typically initiated within a few minutes. After the initial exotherm subsides, continue stirring the mixture at room temperature for at least 12 hours to ensure complete reaction.

-

Storage: The resulting grey solution of iPrMgCl·LiCl can be cannulated to another dry, inert-atmosphere flask to separate it from any excess magnesium. The concentration of the reagent should be determined by titration prior to use.

Protocol 2: General Procedure for Br/Mg Exchange and Electrophilic Quench

This protocol provides a general method for the Br/Mg exchange on a functionalized aryl bromide and subsequent reaction with an electrophile.

Materials:

-

Functionalized aryl bromide

-

iPrMgCl·LiCl solution in THF (prepared as in Protocol 1)

-

Electrophile (e.g., aldehyde, ketone, allyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Schlenk flask and standard glassware

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere Schlenk flask containing the functionalized aryl bromide (1.0 equivalent), add anhydrous THF.

-

Cooling: Cool the solution to the desired temperature (typically between -15 °C and 0 °C).

-

Br/Mg Exchange: Slowly add the iPrMgCl·LiCl solution (1.05 equivalents) dropwise to the stirred solution of the aryl bromide.

-

Monitoring the Exchange: The progress of the exchange reaction can be monitored by GC analysis of quenched aliquots. The reaction is typically complete within 15 to 60 minutes.

-

Electrophilic Quench: Once the exchange is complete, add the electrophile (1.1 equivalents) to the newly formed arylmagnesium reagent.

-

Reaction with Electrophile: Allow the reaction to stir at the appropriate temperature (often warming to room temperature) for 1-2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can then be purified by standard methods (e.g., column chromatography).

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the Br/Mg exchange on various functionalized aryl bromides, highlighting the versatility of this methodology.

| Entry | Aryl Bromide | Electrophile | Product | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Benzaldehyde | 4-Methoxy-α-phenylbenzenemethanol | 95 | [12] |

| 2 | 3-Bromofluorobenzene | Benzaldehyde | 3-Fluoro-α-phenylbenzenemethanol | 85 | [12] |

| 3 | 3,5-Dibromopyridine | Allyl bromide | 3-Allyl-5-bromopyridine | 92 | [12] |

| 4 | Methyl 4-bromobenzoate | Allyl bromide | Methyl 4-allylbenzoate | 82 | [12] |

Experimental Workflow Visualization

The overall experimental workflow for the Br/Mg exchange and subsequent functionalization can be visualized as follows:

Caption: Workflow for Br/Mg exchange and electrophilic quench.

Conclusion and Future Outlook

The LiCl-mediated Br/Mg exchange reaction has revolutionized the synthesis of functionalized arylmagnesium reagents. Its mild reaction conditions, broad functional group tolerance, and high efficiency make it a cornerstone of modern synthetic chemistry. For researchers in drug discovery and development, this methodology provides a reliable and versatile platform for the construction of complex molecular architectures. Future developments in this field may focus on expanding the scope to include less reactive aryl chlorides and exploring catalytic versions of the exchange reaction.

References

- Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., ... & Vu, V. A. (2003). Highly functionalized organomagnesium reagents prepared through an iodine− or bromine− magnesium exchange.

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl-and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl-and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl- and heteroarylmagnesium compounds from organic bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

-

P. Knochel, A. Krasovskiy. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry – An Asian Journal, 14(10), 1637-1647. [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl- and heteroarylmagnesium compounds from organic bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

-

Chem-Station. (2015, January 10). Turbo Grignard Reagent. Chem-Station Int. Ed.[Link]

-

Mayr, H., Ofial, A. R., & Shi, L. (2009). Kinetics of Bromine−Magnesium Exchange Reactions in Substituted Bromobenzenes. The Journal of Organic Chemistry, 74(7), 2761-2769. [Link]

- Barl, N. M., Werner, V., & Sämann, C. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl· LiCl and Related Exchange Reagents. Heterocycles, 88(2), 827-854.

-

Desaintjean, A., et al. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 60(4), 1513-1521. [Link]

-

Desaintjean, A., et al. (2020). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. ResearchGate. [Link]

-

Barl, N. M., et al. (2014). Relative Rates of Bromine–Magnesium Exchange Reactions in Substituted Bromobenzene Derivatives. ResearchGate. [Link]

-

Request PDF. (n.d.). Kinetics of Bromine-Magnesium Exchange Reactions in Heteroaryl Bromides. ResearchGate. [Link]

-

Desaintjean, A., et al. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Open Access LMU. [Link]

-

Knochel, P. (2014). Strategies To Prepare and Use Functionalized Organometallic Reagents. The Journal of Organic Chemistry, 79(9), 3773-3792. [Link]

-

ResearchGate. (2016). 7.6.16 Turbo-Grignard Reagents and Turbo-Hauser Bases. ResearchGate. [Link]

-

KIT. (n.d.). Suitability of Carbazolyl Hauser and Turbo‐Hauser Bases as Magnesium‐Based Electrolytes. KIT. [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

-

Scientific Update. (2023, February 14). Almost Two Centuries Later, Functional Group Tolerant Conditions Identified for the Electrochemical Kolbe Coupling! Scientific Update. [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 5. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 7. A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl- and heteroarylmagnesium compounds from organic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. portal.tpu.ru [portal.tpu.ru]

Application Note: Overcoming the Limitations of Williamson Ether Synthesis for tert-Butyl Phenyl Ethers

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction: The Williamson Ether Synthesis Paradox

The synthesis of tert-butyl phenyl ether (also known as tert-butoxybenzene) presents a classic pedagogical and practical challenge in organic chemistry. Researchers attempting to synthesize this molecule via a standard Williamson ether synthesis will inevitably experience a 0% yield of the target compound[1].

The Williamson ether synthesis relies on an SN2 mechanism, requiring a nucleophilic alkoxide to perform a backside attack on an alkyl halide[2]. However, synthesizing tert-butyl phenyl ether forces a choice between two equally unviable precursor pairs:

-

Phenoxide + tert-Butyl Halide: The tert-butyl halide is highly sterically hindered. Instead of undergoing substitution, the basic phenoxide ion triggers an E2 elimination, yielding isobutylene and phenol[1].

-